Ponceau MX

Description

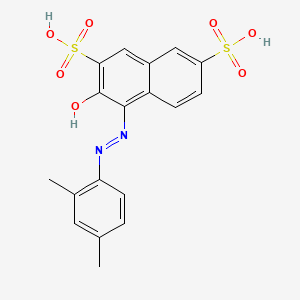

Structure

3D Structure

Properties

CAS No. |

7481-49-4 |

|---|---|

Molecular Formula |

C18H16N2O7S2 |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C18H16N2O7S2/c1-10-3-6-15(11(2)7-10)19-20-17-14-5-4-13(28(22,23)24)8-12(14)9-16(18(17)21)29(25,26)27/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27) |

InChI Key |

YYYARFHFWYKNLF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C |

Color/Form |

DARK-RED CRYSTALS |

Other CAS No. |

3761-53-3 |

Related CAS |

3761-53-3 (di-hydrochloride salt) 68928-54-1 (mono-barium salt) |

solubility |

VERY SLIGHTLY SOL IN ETHER, ETHANOL & ACETONE; INSOLUBLE IN OIL, SOL IN WATER |

Synonyms |

1-(2,4-xylylazo)-2-naphthol-3,6-disulfonic acid disodium salt acid red 26 C.I. 16150 ponceau 2R ponceau MX ponceau MX, monobarium salt ponceau xylidine |

Origin of Product |

United States |

Foundational & Exploratory

What is Ponceau MX and its chemical properties

An in-depth examination of the chemical properties and histological applications of Ponceau MX, a synthetic azo dye integral to specialized staining techniques in scientific research.

Introduction

This compound, also known by a variety of synonyms including Xylidine Red, Acid Red 26, and C.I. Food Red 5, is a red azo dye.[1][2][3] Historically used in the textile, leather, and paper industries, its application in food, drugs, and cosmetics has been discontinued (B1498344) in the United States since 1966.[2] In the realm of biomedical research, this compound is a key component of Masson's trichrome stain, a histological technique used to differentiate cellular from extracellular components, particularly collagen.[4][5] This guide provides a comprehensive overview of its chemical properties, toxicological profile, and detailed protocols for its use in histological staining.

Chemical and Physical Properties

This compound is the disodium (B8443419) salt of 3-hydroxy-4-(2,4-xylylazo)-2,7-naphthalenedisulfonic acid.[1] Its chemical structure is characterized by an azo linkage (-N=N-) connecting a xylene ring to a naphthalenedisulfonic acid moiety. This structure is responsible for its characteristic red color.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3761-53-3 | [1][2] |

| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂ | [1][4] |

| Molecular Weight | 480.42 g/mol | [1][4] |

| Appearance | Deep red powder | [6] |

| Melting Point | >300°C | [7] |

| Solubility | Soluble in water and DMSO | [6][7] |

| IUPAC Name | disodium;4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate | [4] |

Toxicological Profile

This compound has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[3] Studies have shown that oral administration of this compound can lead to liver-cell tumors in mice and rats.[3] Due to its carcinogenic potential, appropriate safety precautions, including the use of personal protective equipment, should be strictly followed when handling this compound.

Experimental Protocols

This compound is a critical reagent in the Masson's trichrome staining protocol, where it is used in conjunction with other dyes to stain cytoplasm, muscle, and erythrocytes red.[1] The following is a representative protocol for Masson's trichrome staining.

Reagents

-

Bouin's Solution

-

Weigert's Iron Hematoxylin (B73222)

-

Biebrich Scarlet-Acid Fuchsin Solution (containing this compound)

-

Phosphomolybdic-Phosphotungstic Acid Solution

-

Aniline Blue Solution

-

1% Acetic Acid Solution

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (two changes of 3-5 minutes each).

-

Transfer to 100% ethanol (B145695) (two changes of 1-3 minutes each).

-

Transfer to 95% ethanol for 1 minute.

-

Transfer to 70% ethanol for 1 minute.

-

Rinse in running tap water.

-

Rinse in distilled water.

-

-

Mordanting:

-

Place slides in pre-heated Bouin's solution at 56-60°C for 1 hour or at room temperature overnight.

-

Wash in running tap water for 5-10 minutes to remove the yellow color.

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin working solution for 10 minutes.

-

Rinse in running warm tap water for 10 minutes.

-

Wash in distilled water.

-

-

Cytoplasmic Staining:

-

Stain in Biebrich Scarlet-Acid Fuchsin solution (containing this compound) for 10-15 minutes.

-

Wash in distilled water.

-

-

Differentiation:

-

Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.

-

-

Collagen Staining:

-

Without rinsing, transfer the slides directly to the Aniline Blue solution and stain for 5-10 minutes.

-

Rinse briefly in distilled water.

-

-

Final Differentiation:

-

Differentiate in 1% acetic acid solution for 2-5 minutes.

-

Wash in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate quickly through 95% ethanol, followed by two changes of absolute ethanol.

-

Clear in xylene (2-3 changes).

-

Mount with a resinous mounting medium.

-

Visualizations

Masson's Trichrome Staining Workflow

The following diagram illustrates the key steps involved in the Masson's trichrome staining procedure.

Caption: Workflow of the Masson's Trichrome Staining Protocol.

Logical Relationship of Staining Components

The following diagram illustrates the logical relationship between the dyes used in Masson's trichrome and the tissue components they stain.

Caption: Dye-Tissue Component Relationships in Masson's Trichrome.

References

- 1. benchchem.com [benchchem.com]

- 2. urmc.rochester.edu [urmc.rochester.edu]

- 3. chembk.com [chembk.com]

- 4. Masson’s Trichrome staining for histology [protocols.io]

- 5. This compound | C18H14N2Na2O7S2 | CID 2724065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medkoo.com [medkoo.com]

An In-depth Technical Guide to Ponceau MX (CAS 3761-53-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponceau MX, also known as Acid Red 26, is a synthetic azo dye with the CAS number 3761-53-3. Historically utilized in the textile, leather, and paper industries, its primary contemporary application in scientific research is as a histological stain, most notably as a component of the Masson's trichrome stain. This guide provides a comprehensive overview of the chemical and physical properties, toxicological data, and detailed experimental protocols relevant to the use of this compound in a research setting. Particular emphasis is placed on its mechanism of action as a carcinogen and its observed cardiotoxic effects, with visual representations of the associated pathways.

Chemical and Physical Properties

This compound is a red, water-soluble powder. Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 3761-53-3 |

| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂[1][2] |

| IUPAC Name | Disodium 4-[(2,4-dimethylphenyl)azo]-3-hydroxynaphthalene-2,7-disulfonate[1] |

| Synonyms | Acid Red 26, Ponceau 2R, Xylidine Ponceau, C.I. 16150[2][3][4] |

| Property | Value | Source |

| Molecular Weight | 480.42 g/mol | [2] |

| Appearance | Dark red crystalline powder | [5][6] |

| Solubility in Water | Soluble | [7][8] |

| Solubility in PBS (pH 7.2) | Slightly soluble: 0.1-1 mg/ml | [3] |

| Absorbance Maximum (λmax) | 500 nm | [3] |

| Melting Point | >572 °F (>300 °C) | [6] |

Toxicological Profile

This compound is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[7][9] Its toxicity is primarily associated with its metabolism into carcinogenic aromatic amines.

| Toxicity Data | Value | Species | Route | Source |

| LD50 | >6600 mg/kg | Mouse | Oral | [7] |

| LD50 | 23160 mg/kg | Rat | Oral | [7] |

| Carcinogenicity | Group 2B: Possibly carcinogenic to humans | N/A | N/A | [7][9] |

| Cardiotoxicity | Induces cardiac edema, decreases heart rate | Zebrafish larvae | N/A | [3] |

| Genotoxicity | Increases sister chromatid exchange | Mouse | In vivo | [3] |

Experimental Protocols

Masson's Trichrome Staining with this compound (Xylidine Ponceau)

This protocol is adapted for the differentiation of collagen and muscle fibers in formalin-fixed, paraffin-embedded tissue sections.

Reagents:

-

Bouin's Solution

-

Weigert's Iron Hematoxylin (B73222)

-

Biebrich Scarlet-Acid Fuchsin Solution (containing this compound)

-

Phosphomolybdic/Phosphotungstic Acid Solution

-

Aniline Blue or Light Green SF Counterstain

-

1% Acetic Acid Solution

-

Ethanol (B145695) (70%, 95%, 100%)

-

Xylene

-

Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Hydrate through two changes of 100% ethanol for 3 minutes each, followed by 95% ethanol for 1 minute, and 70% ethanol for 1 minute.

-

Rinse in running tap water.

-

-

Mordanting:

-

Immerse slides in Bouin's solution and incubate at 56-60°C for 1 hour or overnight at room temperature.

-

Wash in running tap water for 5-10 minutes to remove the yellow color.

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin for 10 minutes.

-

Rinse in running warm tap water for 10 minutes.

-

Wash in distilled water.

-

-

Cytoplasmic Staining:

-

Stain in Biebrich Scarlet-Acid Fuchsin solution (containing this compound) for 10-15 minutes.

-

Rinse in distilled water.

-

-

Differentiation:

-

Immerse in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.

-

-

Collagen Staining:

-

Without rinsing, transfer slides to Aniline Blue or Light Green SF solution and stain for 5-10 minutes.

-

Rinse briefly in distilled water.

-

-

Final Differentiation and Dehydration:

-

Differentiate in 1% acetic acid solution for 2 minutes.

-

Dehydrate through 95% ethanol and two changes of 100% ethanol.

-

Clear in two changes of xylene.

-

-

Mounting:

-

Mount with a suitable mounting medium.

-

Expected Results:

-

Nuclei: Black

-

Cytoplasm, muscle, erythrocytes: Red/Pink (from this compound/Acid Fuchsin)

-

Collagen: Blue or Green

General Protein Staining on Membranes (Based on Ponceau S Protocols)

This protocol provides a general workflow for the reversible staining of proteins on nitrocellulose or PVDF membranes after electrophoretic transfer.

Reagents:

-

This compound Staining Solution (0.1% w/v this compound in 5% acetic acid)

-

Deionized Water

-

Wash Buffer (e.g., TBS-T or PBS-T)

Procedure:

-

Post-Transfer Wash:

-

After protein transfer, briefly wash the membrane in deionized water to remove residual transfer buffer.

-

-

Staining:

-

Immerse the membrane in the this compound staining solution and incubate with gentle agitation for 5-10 minutes at room temperature.

-

-

Destaining and Visualization:

-

Remove the staining solution (it can be reused).

-

Wash the membrane with deionized water to reduce the background and visualize the protein bands.

-

-

Documentation:

-

Image the membrane to record the protein transfer efficiency.

-

-

Reversal of Staining:

-

To proceed with immunodetection (e.g., Western blotting), completely remove the this compound stain by washing the membrane with several changes of wash buffer until the red color is gone.

-

Signaling Pathways and Mechanisms of Action

Proposed Carcinogenic Mechanism

The carcinogenicity of this compound, like other azo dyes, is believed to be initiated by its metabolic reduction, primarily by azoreductases in the gut microbiota and liver. This process cleaves the azo bond, releasing aromatic amines, which are known carcinogens. These amines can then undergo further metabolic activation to form reactive electrophilic species that can bind to DNA, forming DNA adducts. If not repaired, these adducts can lead to mutations and initiate carcinogenesis.

Caption: Proposed metabolic pathway for this compound-induced carcinogenicity.

Cardiotoxicity Signaling in Zebrafish

Studies in zebrafish larvae have indicated that exposure to Acid Red 26 (this compound) can lead to cardiotoxicity. This has been associated with the altered expression of key cardiac transcription factors. Specifically, an upregulation of NKX2.5 and a downregulation of GATA4 have been observed. These transcription factors are crucial for normal heart development and function.

Caption: Signaling pathway of this compound-induced cardiotoxicity in zebrafish.

Safety and Handling

This compound is a suspected carcinogen and should be handled with appropriate safety precautions.[10]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or with local exhaust ventilation.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 3761-53-3) is a valuable tool in histology, particularly for Masson's trichrome staining. However, its classification as a possible carcinogen necessitates careful handling and a thorough understanding of its toxicological properties. This guide provides researchers with the essential information to safely and effectively utilize this compound in their experimental workflows while being cognizant of its potential biological effects. Further research is warranted to fully elucidate the specific signaling pathways involved in its carcinogenicity and other toxicities.

References

- 1. This compound | C18H14N2Na2O7S2 | CID 2724065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Ponceau 2R - Wikipedia [en.wikipedia.org]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Acid Red 26 | C18H14N2Na2O7S2 | CID 19579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. biosystems.ch [biosystems.ch]

Ponceau MX: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponceau MX, a synthetic azo dye, has a long history of use in various scientific and industrial applications. While its use as a food and cosmetic colorant has been discontinued (B1498344) in many regions due to safety concerns, it remains a relevant compound in histological staining and other research applications. This technical guide provides a comprehensive overview of this compound, focusing on its synonyms, chemical properties, and detailed experimental applications, particularly in the context of Masson's trichrome staining. The information is presented to be of maximal utility for researchers, scientists, and professionals in drug development who may encounter this dye in their work, either as a tool or as a compound of interest for toxicological studies.

Chemical Identity and Synonyms

This compound is known by a multitude of synonyms in scientific literature and commercial products. A clear understanding of these alternative names is crucial for accurate identification and literature review. The compound is systematically named as the disodium (B8443419) salt of 3-hydroxy-4-[(2,4-dimethylphenyl)azo]-2,7-naphthalenedisulfonic acid.

Table 1: Synonyms and Chemical Identifiers for this compound

| Identifier Type | Identifier |

| Common Name | This compound |

| IUPAC Name | disodium;4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate[1] |

| CAS Number | 3761-53-3[1][2] |

| Chemical Formula | C18H14N2Na2O7S2[1] |

| Molecular Weight | 480.4 g/mol [1] |

| Colour Index (C.I.) Name | Acid Red 26[2][3] |

| Colour Index (C.I.) Number | 16150[3] |

| Alternative Names | Xylidine Ponceau, Ponceau 2R, Ponceau G, Red R, Food Red 5, Acidal Ponceau G, Ponceau de Xylidine[2][3][4] |

Physicochemical Properties

The utility of this compound in various applications is dictated by its physicochemical properties. It is a red azo dye that is readily soluble in water and slightly soluble in ethanol (B145695).[4] These properties are essential for its use in aqueous staining solutions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Red powder/crystals | [5] |

| Solubility in Water | Readily soluble | [4] |

| Solubility in Ethanol | Slightly soluble | [4] |

| Absorption Maximum (λmax) | 499-503 nm | [3] |

Experimental Applications: Masson's Trichrome Staining

The primary application of this compound in modern scientific research is as a component of the plasma stain in Masson's trichrome staining protocol. This histological technique is invaluable for differentiating collagen from muscle and other cytoplasmic elements in tissue sections. In this context, this compound, often in combination with acid fuchsin, stains cytoplasm, muscle, and erythrocytes in shades of red.

Experimental Protocol: Masson's Trichrome Staining

The following is a detailed protocol for Masson's trichrome staining, adapted from established methodologies.

Materials:

-

Fixative: Bouin's solution or 10% neutral buffered formalin.

-

Nuclear Stain: Weigert's iron hematoxylin (B73222).

-

Plasma Stain: A solution containing this compound (Xylidine Ponceau) and Acid Fuchsin.

-

Differentiating Agent: Phosphomolybdic acid or phosphotungstic acid solution.

-

Collagen Stain: Aniline blue or Light Green.

-

Acetic Acid Solution (1%)

-

Reagents for Deparaffinization and Rehydration: Xylene, and graded alcohols.

-

Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through 95% and 70% ethanol for 1 minute each.

-

Rinse in running tap water.

-

-

Mordanting (for formalin-fixed tissues):

-

Immerse slides in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.

-

Wash in running tap water until the yellow color disappears.

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin for 10 minutes.

-

Rinse in running warm tap water for 10 minutes.

-

Wash in distilled water.

-

-

Cytoplasmic Staining:

-

Stain in the this compound-Acid Fuchsin solution for 10-15 minutes.

-

Rinse with distilled water.

-

-

Differentiation:

-

Immerse in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.

-

-

Collagen Staining:

-

Without rinsing, transfer directly to the Aniline Blue or Light Green solution and stain for 5-10 minutes.

-

Rinse briefly in distilled water.

-

-

Final Differentiation:

-

Differentiate in 1% acetic acid solution for 2-5 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate quickly through 95% ethanol and two changes of absolute ethanol.

-

Clear in two changes of xylene.

-

Mount with a suitable resinous mounting medium.

-

Expected Results:

-

Nuclei: Black

-

Cytoplasm, Muscle, Erythrocytes: Red/Pink

-

Collagen: Blue or Green (depending on the counterstain used)

Visualizing the Experimental Workflow

To clarify the logical progression of the Masson's Trichrome staining protocol, the following workflow diagram is provided.

Toxicological Profile

This compound is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans. This classification is based on sufficient evidence of carcinogenicity in animals. Studies have shown that oral administration of this compound can lead to liver-cell tumors in mice and rats.[6] Due to these concerns, its use in food and cosmetics has been largely phased out. For researchers handling this compound, appropriate safety precautions, including the use of personal protective equipment, are essential.

Table 3: Toxicological Data for this compound

| Parameter | Value | Agency/Source |

| IARC Carcinogenicity Classification | Group 2B (Possibly carcinogenic to humans) | IARC |

| Proposition 65 Status (California, USA) | Listed as causing cancer | OEHHA |

| No Significant Risk Level (NSRL) | 200 µ g/day | OEHHA[7] |

| Inhalation Unit Risk (µ g/cubic meter)-1 | 1.3 E-6 | OEHHA[7] |

| Oral Slope Factor (mg/kg-day)-1 | 4.5 E-3 | OEHHA[7] |

Signaling Pathways and Biological Effects

Conclusion

This compound, also known by numerous synonyms including Acid Red 26 and Xylidine Ponceau, remains a significant compound in the field of histology, particularly for its role in Masson's trichrome staining. This guide has provided a detailed overview of its chemical identity, physicochemical properties, and a comprehensive protocol for its primary application. While its use is curtailed by its toxicological profile, a thorough understanding of this dye is essential for researchers who utilize it as a staining reagent or encounter it in toxicological assessments. The provided workflow diagram for Masson's trichrome staining offers a clear visual guide for this experimental procedure. Further research is warranted to elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

References

- 1. This compound | C18H14N2Na2O7S2 | CID 2724065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Do the azo food colorings carmoisine and ponceau 4R have a genotoxic potential? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Analysis of the Different Dyes' Potential to Assess Human Normal and Cancer Cell Viability In Vitro under Different D/H Ratios in a Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A carcinogenic potency database of the standardized results of animal bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of diluents on cell culture viability measured by automated cell counter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (IARC Summary & Evaluation, Volume 8, 1975) [inchem.org]

- 7. This compound - OEHHA [oehha.ca.gov]

An In-depth Technical Guide to the Nomenclature, Analysis, and Biological Significance of Ponceau 2R and Xylidine Ponceau

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponceau 2R, also widely known as Xylidine Ponceau, is a synthetic red azo dye. Historically used in the textile and food industries, its application is now predominantly confined to histology as a cytoplasmic stain, most notably in the Masson's trichrome staining method.[1][2] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, analytical methodologies for its characterization, and its toxicological significance, with a focus on providing practical information for laboratory professionals.

Nomenclature and Identification

A significant point of clarification for researchers is that Ponceau 2R and Xylidine Ponceau are synonymous terms for the same chemical entity. This compound is also recognized by a multitude of other names, which can be a source of confusion in scientific literature and product catalogs.

Key Synonyms and Identifiers:

-

Common Names: Ponceau 2R, Xylidine Ponceau, Ponceau de xylidine, Ponceau G, Red R[3]

-

Systematic IUPAC Name: Disodium 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate

-

Colour Index (C.I.) Name: Acid Red 26

-

C.I. Number: 16150

-

CAS Number: 3761-53-3[3]

-

Chemical Formula: C₁₈H₁₄N₂Na₂O₇S₂

A comprehensive list of synonyms is provided in the data summary table below. The consistent use of the CAS number or C.I. number is recommended to avoid ambiguity.

Physicochemical and Toxicological Data Summary

The following tables summarize the key quantitative data for Ponceau 2R / Xylidine Ponceau.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 480.42 g/mol | |

| Appearance | Dark red to bordeaux powder | |

| Solubility | Readily soluble in water, slightly soluble in ethanol (B145695) | [3] |

| Absorption Maximum (λmax) in Water | 503 - 508 nm | [4][5] |

Table 2: Toxicological Data

| Parameter | Value/Classification | Reference |

| Acute Oral Toxicity (LD50, rat) | 23,160 mg/kg | [6] |

| Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans | [6] |

| Mutagenicity | Equivocal evidence from Ames test, mouse intraperitoneal, and sister chromatid exchange assays | [6] |

| Primary Hazard | Suspected of causing cancer | [6] |

Experimental Protocols

This section provides detailed methodologies for the histological application and analytical characterization of Ponceau 2R / Xylidine Ponceau.

Histological Staining: Masson's Trichrome Method

Ponceau 2R / Xylidine Ponceau is a key component of the plasma stain in Masson's trichrome, where it imparts a red color to cytoplasm, muscle, and erythrocytes.[1][2]

Principle: This differential staining technique uses three dyes to distinguish between collagen, muscle, and other cytoplasmic components. Following nuclear staining, an acid dye solution containing Xylidine Ponceau and Acid Fuchsin is applied. A polyacid (e.g., phosphomolybdic acid) is then used to decolorize the collagen, which is subsequently counterstained with Aniline Blue or Light Green.[1][2]

Reagents:

-

Bouin's Solution

-

Weigert's Iron Hematoxylin (B73222) (Working Solution: equal parts of Solution A and B)

-

Solution A: Hematoxylin in 95% ethanol

-

Solution B: Ferric chloride in diluted HCl

-

-

Biebrich Scarlet-Acid Fuchsin Solution (containing Xylidine Ponceau)

-

Phosphomolybdic-Phosphotungstic Acid Solution

-

Aniline Blue Solution

-

1% Acetic Acid Solution

-

Ethanol (graded series for dehydration)

-

Xylene (for clearing)

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through 95% and 70% ethanol for 1 minute each.

-

Rinse in running tap water.

-

-

Mordanting (for formalin-fixed tissue):

-

Nuclear Staining:

-

Cytoplasmic Staining:

-

Stain in Biebrich Scarlet-Acid Fuchsin solution (containing Xylidine Ponceau) for 10-15 minutes.[1]

-

Wash in distilled water.

-

-

Differentiation:

-

Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.[1]

-

-

Collagen Staining:

-

Transfer slides directly to Aniline Blue solution and stain for 5-10 minutes.[1]

-

Rinse briefly in distilled water.

-

-

Final Differentiation and Dehydration:

-

Differentiate in 1% acetic acid solution for 2-5 minutes.[1]

-

Wash in distilled water.

-

Dehydrate rapidly through 95% ethanol and two changes of absolute ethanol.

-

Clear in two to three changes of xylene.

-

-

Mounting:

-

Mount with a resinous mounting medium.

-

Analytical Characterization

The following are generalized protocols for the analytical determination of Ponceau 2R / Xylidine Ponceau. Note: These methods should be validated for the specific matrix and instrumentation used.

Principle: This method separates the dye from other components in a sample based on its partitioning between a stationary phase and a mobile phase. Quantification is achieved by measuring the absorbance of the dye as it elutes from the column.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump and an autosampler.

-

UV-Vis or Diode Array Detector (DAD).

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium (B1175870) acetate (B1210297) (analytical grade)

-

Ultrapure water

-

Ponceau 2R / Xylidine Ponceau analytical standard

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 100 mM ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

-

Standard Preparation:

-

Prepare a stock solution of Ponceau 2R in water (e.g., 100 µg/mL).

-

Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

-

-

Sample Preparation:

-

Dissolve the sample in water or a suitable solvent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Example):

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 505 nm

-

Gradient Elution:

-

0-2 min: 10% B

-

2-10 min: 10% to 90% B

-

10-12 min: 90% B

-

12-15 min: 10% B (re-equilibration)

-

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared samples.

-

Quantify the amount of Ponceau 2R in the samples by comparing their peak areas to the calibration curve.

-

Principle: This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Instrumentation:

-

UV-Visible Spectrophotometer

Reagents:

-

Ultrapure water

-

Ponceau 2R / Xylidine Ponceau analytical standard

Procedure:

-

Determination of λmax:

-

Prepare a dilute solution of Ponceau 2R in water.

-

Scan the absorbance of the solution from 400 nm to 700 nm to determine the wavelength of maximum absorbance (λmax), which should be around 505 nm.

-

-

Standard Preparation:

-

Prepare a stock solution of Ponceau 2R in water.

-

Prepare a series of calibration standards of known concentrations.

-

-

Analysis:

-

Set the spectrophotometer to the predetermined λmax.

-

Use water as a blank to zero the instrument.

-

Measure the absorbance of each calibration standard.

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the unknown sample (diluted if necessary to fall within the linear range of the calibration curve).

-

Determine the concentration of the unknown sample from the calibration curve.

-

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for Masson's Trichrome Staining.

Caption: General workflow for HPLC-UV analysis.

Signaling Pathways (Metabolic Pathway)

Ponceau 2R, as an azo dye, is susceptible to metabolic reduction of its azo bond (-N=N-), primarily by azoreductases present in the liver and gut microbiota. This cleavage results in the formation of aromatic amines, which are of toxicological concern.

Caption: Metabolic pathway of Ponceau 2R.

Discussion and Conclusion

The nomenclature of Ponceau 2R and Xylidine Ponceau is complex due to the numerous synonyms. Adherence to standardized identifiers such as the CAS or C.I. number is crucial for clarity in research and procurement. While its primary modern application is in histological staining, its toxicological profile warrants careful handling and disposal. The metabolic breakdown of Ponceau 2R into aromatic amines, such as 2,4-xylidine, is a key concern, as these metabolites are implicated in genotoxicity and carcinogenicity.[7]

The provided experimental protocols for Masson's trichrome staining offer a detailed guide for its histological application. The analytical methods for HPLC-UV and UV-Vis spectroscopy are based on established principles for azo dye analysis and provide a framework for the quantification and quality control of this compound. It is imperative that these analytical methods are validated in-house to ensure their accuracy and precision for specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. microbenotes.com [microbenotes.com]

- 3. slideshare.net [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. gspchem.com [gspchem.com]

- 6. Development and validation of spectrophotometric method for the detection of azo dyes in feed samples | [Abstract Book on Second International Conference on Recent Approaches in Plant Sciences (RAPS-23) 4-5 May 2023 • 2023] | PSA • ID 156907 [psa.pastic.gov.pk]

- 7. researchgate.net [researchgate.net]

The Researcher's Guide to Acid Red 26: A Technical Overview of Applications in Protein and Tissue Analysis

For researchers, scientists, and drug development professionals, Acid Red 26 is a versatile anionic azo dye with significant applications in histology and protein analysis. This technical guide provides an in-depth look at its core uses, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate its integration into research settings.

Also known by the names Ponceau S, Ponceau 2R, Xylidine Ponceau, and C.I. 16150, Acid Red 26 is valued for its utility as a reversible stain for proteins on membranes and as a cytoplasmic counterstain in histological preparations.[1][2][3] Its reliability and straightforward application make it a staple in many laboratories.

Core Applications in Research

Acid Red 26 has two primary, well-established roles in the research laboratory:

-

Total Protein Staining on Western Blot Membranes (as Ponceau S): In this widely used application, Acid Red 26, under the common name Ponceau S, serves as a rapid and reversible stain to verify protein transfer from a gel to a membrane (nitrocellulose or PVDF) before immunoblotting.[4][5] This quality control step allows researchers to assess transfer efficiency and uniformity across the membrane.[6] The staining is transient and can be completely washed away, allowing for subsequent immunodetection.[6][7]

-

Cytoplasmic Staining in Histology (as Xylidine Ponceau): As a component of the Masson's trichrome stain, Acid Red 26 (often referred to as Xylidine Ponceau) is used as a red counterstain.[2] It imparts an orange-red hue to cytoplasmic structures, muscle, and keratin, providing a clear contrast to the blue or green staining of collagen.[2][8][9]

Quantitative Data Overview

The performance of Acid Red 26 as a protein stain has been quantitatively assessed, providing researchers with key metrics for its application.

| Parameter | Value | Membrane Type(s) | Reference(s) |

| Detection Limit | ~250 nanograms | Nitrocellulose | [4][10] |

| Detection Limit | ~100 nanograms | Nitrocellulose | [10] |

| Common Staining Concentration | 0.1% (w/v) in 5% acetic acid | Nitrocellulose, PVDF | [6][7] |

| Alternative Staining Concentration | 2% (w/v) in 30% TCA and 30% sulfosalicylic acid | Nitrocellulose, PVDF | [7] |

Experimental Protocols

Detailed methodologies for the primary applications of Acid Red 26 are provided below.

Ponceau S Staining for Western Blot Membranes

This protocol outlines the steps for the reversible staining of proteins on nitrocellulose or PVDF membranes following electrophoretic transfer.

Materials:

-

Ponceau S Staining Solution (0.1% Ponceau S in 5% acetic acid)

-

Deionized Water or Tris-buffered saline with Tween 20 (TBST)

-

Shaker/agitator

-

Imaging system (scanner or camera)

Procedure:

-

Post-Transfer Wash (Optional): After protein transfer, briefly rinse the membrane in deionized water.

-

Staining: Immerse the membrane in Ponceau S Staining Solution and agitate for 1-10 minutes at room temperature.[6]

-

Washing: Wash the membrane with deionized water for 1-2 minutes, repeating until the protein bands are clearly visible against a faint background.[6]

-

Documentation: Immediately image or scan the membrane to document the protein transfer efficiency. The stain intensity can fade over time.[6]

-

Destaining: To proceed with immunoblotting, completely remove the Ponceau S stain by washing the membrane with several changes of deionized water or TBST until the membrane is clear.[6] Each wash should be for at least 5-10 minutes on a shaker.[6]

Masson's Trichrome Staining Using Xylidine Ponceau

This protocol details the steps for using Acid Red 26 (Xylidine Ponceau) as part of the Masson's Trichrome stain for differentiating tissue components. This is a complex, multi-step process.

Materials:

-

Deparaffinization reagents (Xylene, Ethanol (B145695) series)

-

Bouin's solution (mordant)

-

Weigert's iron hematoxylin (B73222)

-

Biebrich Scarlet-Acid Fuchsin Solution (containing Xylidine Ponceau)

-

Phosphomolybdic-Phosphotungstic acid solution

-

Aniline Blue solution

-

Acetic acid solution (1%)

-

Deionized water

-

Microscope slides with paraffin-embedded tissue sections

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of Xylene (3-5 minutes each).

-

Transfer through two changes of 100% Ethanol (1-3 minutes each).

-

Hydrate through 95% and 70% Ethanol (1 minute each).

-

Rinse in running tap water, followed by distilled water.[9]

-

-

Mordanting:

-

For formalin-fixed tissues, incubate slides in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.

-

Wash in running tap water for 5-10 minutes to remove the yellow color.[9]

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin for 10 minutes.

-

Rinse in warm running tap water for 10 minutes, then wash in distilled water.[9]

-

-

Cytoplasmic Staining:

-

Stain in Biebrich Scarlet-Acid Fuchsin solution (containing Xylidine Ponceau) for 10-15 minutes.

-

Wash in distilled water.[9]

-

-

Differentiation:

-

Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.[9]

-

-

Collagen Staining:

-

Without rinsing, transfer slides directly to Aniline Blue solution and stain for 5-10 minutes.

-

Rinse briefly in distilled water.[9]

-

-

Final Differentiation and Dehydration:

-

Differentiate in 1% acetic acid solution for 1-2 minutes.

-

Dehydrate through 95% and 100% ethanol series.

-

Clear in xylene and mount.

-

References

- 1. Ponceau 2R - Wikipedia [en.wikipedia.org]

- 2. dawnscientific.com [dawnscientific.com]

- 3. stainsfile.com [stainsfile.com]

- 4. Ponceau S Staining Solution | Cell Signaling Technology [cellsignal.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]

- 7. Ponceau S - Wikipedia [en.wikipedia.org]

- 8. Ponceau MX | C18H14N2Na2O7S2 | CID 2724065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bioquochem.com [bioquochem.com]

C.I. 16150 (Acid Red 26): A Technical Guide for Histological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the histological applications of C.I. 16150, a synthetic azo dye also known as Acid Red 26, Ponceau 2R, and Xylidine Ponceau. Primarily utilized as a key component in the Masson's trichrome staining technique, this dye is instrumental in the differentiation of cytoplasmic elements from connective tissues. This document details the chemical properties, experimental protocols, and expected outcomes associated with the use of C.I. 16150 in a research and drug development context.

Core Properties and Specifications

C.I. 16150 is an anionic dye that binds to positively charged proteins in tissue sections, imparting a vibrant red color. Its utility in histology is largely attributed to its role as a plasma stain in multi-step staining procedures.

| Property | Specification |

| Colour Index Number | 16150 |

| Synonyms | Acid Red 26, Ponceau 2R, Xylidine Ponceau |

| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂ |

| Molecular Weight | 480.42 g/mol |

| Appearance | Dark red powder |

| Solubility | Readily soluble in water, slightly soluble in ethanol (B145695) |

| Absorption Maximum (λmax) | Approximately 500-509 nm in water[1] |

| Histological Grade | Dye content typically >70% |

Primary Application: Masson's Trichrome Staining

The most prevalent use of C.I. 16150 is as a constituent of the Biebrich Scarlet-Acid Fuchsin solution in Masson's trichrome staining. This technique is a cornerstone in histology for differentiating collagenous connective tissue from muscle and cytoplasm, which is critical in the study of fibrosis and other pathological conditions.

Principle of the Method

Masson's trichrome stain is a sequential, three-color staining method. The process begins with the staining of nuclei, typically with an iron hematoxylin (B73222). Subsequently, an acidic dye solution containing C.I. 16150 and Acid Fuchsin is applied, which stains acidophilic tissue components such as cytoplasm, muscle, and erythrocytes red. The key differentiation step involves the application of a polyacid, such as phosphomolybdic or phosphotungstic acid. This large molecule selectively removes the red dye from the collagen fibers, which are then counterstained with a contrasting color, usually blue or green, using Aniline Blue or Light Green.

Experimental Protocol: Masson's Trichrome Stain

This protocol is a standard methodology for paraffin-embedded tissue sections. Optimization may be required for specific tissue types and fixation methods.

Reagents:

-

Bouin's Solution (for mordanting)

-

Weigert's Iron Hematoxylin

-

Biebrich Scarlet-Acid Fuchsin Solution:

-

Ponceau de Xylidine (C.I. 16150): 0.5 g

-

Acid Fuchsin: 0.5 g

-

Distilled Water: 100 ml

-

Glacial Acetic Acid: 1 ml

-

-

Phosphomolybdic/Phosphotungstic Acid Solution (5% aqueous)

-

Aniline Blue Solution (2.5% in 2% acetic acid) or Light Green SF Yellowish Solution

-

1% Acetic Acid Solution

-

Graded Alcohols (70%, 95%, 100%)

-

Xylene

-

Resinous Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through 95% and 70% ethanol for 3 minutes each.

-

Rinse in distilled water.

-

-

Mordanting (for formalin-fixed tissues):

-

Incubate slides in Bouin's solution at 56-60°C for 1 hour, or overnight at room temperature.

-

Wash in running tap water until the yellow color is completely removed.

-

Rinse in distilled water.

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Rinse in distilled water.

-

-

Cytoplasmic Staining:

-

Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.[1]

-

Rinse in distilled water.

-

-

Differentiation:

-

Immerse in 5% Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes, or until collagen is decolorized.

-

-

Collagen Staining:

-

Without rinsing, transfer directly to Aniline Blue or Light Green solution and stain for 5-10 minutes.

-

Rinse briefly in distilled water.

-

-

Final Differentiation:

-

Differentiate in 1% acetic acid solution for 2-5 minutes.

-

Rinse in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate rapidly through 95% ethanol and two changes of absolute ethanol.

-

Clear in two changes of xylene for 3 minutes each.

-

Mount with a resinous mounting medium.

-

Expected Results:

Troubleshooting Common Issues

-

Weak Red Staining: Ensure the pH of the Biebrich Scarlet-Acid Fuchsin solution is acidic. Inadequate mordanting can also lead to weak staining.

-

Red Collagen: Insufficient differentiation with phosphomolybdic/phosphotungstic acid. Increase the differentiation time.

-

Pale Blue/Green Collagen: Over-differentiation in acetic acid after collagen staining. Reduce the time in the acetic acid solution.

Alternative Applications

While the predominant use of C.I. 16150 is in Masson's trichrome, it can potentially be used as a red counterstain in other histological techniques where differentiation of cytoplasmic components is required. However, its application in other standardized histological protocols is not well-documented.

Visualizing the Workflow

To facilitate the understanding of the experimental process, the following diagrams illustrate the logical flow of the Masson's Trichrome staining procedure.

Caption: Workflow of the Masson's Trichrome Staining Protocol.

Caption: Logical Flow of Differential Staining in Masson's Trichrome.

References

An In-depth Technical Guide to the Core Mechanism of Ponceau MX Protein Staining

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponceau MX, a vibrant red anionic azo dye, serves as a rapid and reversible tool for the visualization of proteins immobilized on solid supports such as nitrocellulose and PVDF membranes, as well as within polyacrylamide gels. Its utility is most pronounced in electrophoretic applications like Western blotting, where it provides a crucial checkpoint for assessing protein transfer efficiency prior to immunodetection. The staining mechanism is multifaceted, primarily driven by electrostatic interactions between the negatively charged sulfonate groups of the dye and the positively charged amino acid residues of proteins, a process potentiated by an acidic milieu. This is further stabilized by non-covalent, hydrophobic interactions between the aromatic ring structures of the dye and non-polar regions of the protein. This guide delves into the core principles of this compound staining, offering a detailed examination of its mechanism, alongside comprehensive experimental protocols and a summary of its performance characteristics.

Introduction

In the landscape of protein analysis, the ability to visualize proteins at various stages of an experimental workflow is paramount. This compound, also known by its synonyms Ponceau 2R and Acid Red 26, is a valuable reagent in this context. It offers a straightforward and economical method for the total protein staining of membranes and gels. The reversible nature of this staining is a key advantage, as the dye can be easily removed, leaving the proteins accessible for subsequent analytical procedures such as immunoblotting or mass spectrometry. This technical guide will provide a comprehensive overview of the chemical principles underpinning this compound staining, detailed experimental procedures, and a discussion of its applications and limitations.

The Chemical Basis of this compound Staining

The efficacy of this compound as a protein stain is rooted in its chemical structure and the principles of non-covalent molecular interactions.

Chemical Structure of this compound

This compound is a disodium (B8443419) salt of 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid. Its molecular structure is characterized by:

-

Azo Group (-N=N-): This chromophoric group is responsible for the dye's intense red color.

-

Sulfonate Groups (-SO₃⁻): The two negatively charged sulfonate groups are the primary mediators of electrostatic interactions with proteins.

-

Aromatic Rings: The naphthalene (B1677914) and dimethylphenyl ring systems provide a hydrophobic character to the molecule, enabling non-covalent interactions.

-

Hydroxyl Group (-OH): This group can participate in hydrogen bonding.

| Chemical Identifier | Value |

| IUPAC Name | disodium;4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate |

| Synonyms | Ponceau 2R, Acid Red 26, C.I. 16150 |

| CAS Number | 3761-53-3 |

| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂[1] |

| Molecular Weight | 480.42 g/mol [1] |

Mechanism of Interaction with Proteins

The binding of this compound to proteins is a non-covalent process driven by two primary forces: electrostatic interactions and hydrophobic interactions. This interaction is facilitated by the acidic conditions of the staining solution.

1. The Role of pH: this compound staining solutions are typically prepared in an acidic buffer, commonly containing acetic acid.[2] This acidic environment is crucial as it ensures the protonation of basic amino acid residues on the protein, such as lysine, arginine, and histidine, conferring a net positive charge on them.

2. Electrostatic Interactions: The negatively charged sulfonate groups of the this compound molecule form strong ionic bonds with the positively charged amino groups of the protein.[3] This electrostatic attraction is the predominant force responsible for the initial binding of the dye to the protein.

3. Hydrophobic Interactions: The aromatic rings of the this compound molecule can engage in non-covalent hydrophobic interactions with the non-polar side chains of amino acids such as leucine, isoleucine, valine, and phenylalanine. These interactions, though weaker than the electrostatic forces, contribute to the stability of the dye-protein complex.

4. Reversibility: The non-covalent nature of these interactions is the key to the reversibility of the stain. By shifting the pH to a neutral or alkaline environment and using detergents, the electrostatic and hydrophobic interactions can be disrupted, leading to the dissociation of the dye from the protein.[3]

Quantitative Aspects of this compound Staining

| Parameter | Value (for Ponceau S, as an analogue) | Reference |

| Detection Limit | Approximately 200-250 ng of protein per band | [4] |

| Optimal Staining Concentration | 0.1% (w/v) in 5% (v/v) acetic acid is common, though lower concentrations (e.g., 0.01% in 1% acetic acid) can be effective. | [2] |

| Optimal pH Range | Acidic (typically pH 2.5 - 3.5, as provided by the acetic acid in the staining solution) | |

| Linear Dynamic Range | Suitable for semi-quantitative estimation of protein load. | [5] |

It is important to note that the sensitivity of Ponceau staining is lower than that of other methods like Coomassie Brilliant Blue or silver staining.[5] However, its reversibility and speed make it a preferred choice for verifying protein transfer in Western blotting workflows.

Experimental Protocols

The following are detailed protocols for the preparation of this compound staining solution and its application for staining proteins in polyacrylamide gels and on membranes.

Preparation of this compound Staining Solution

Materials:

-

This compound (Ponceau 2R, Acid Red 26) powder

-

Glacial Acetic Acid

-

Deionized or distilled water

-

Graduated cylinders

-

Stir plate and stir bar

-

Storage bottle

Procedure:

-

To prepare a 0.1% (w/v) this compound solution in 5% (v/v) acetic acid, measure 950 mL of deionized water.

-

Carefully add 50 mL of glacial acetic acid to the water and mix thoroughly.

-

Weigh 1 gram of this compound powder and add it to the acetic acid solution.

-

Stir the solution until the this compound powder is completely dissolved.

-

Store the solution at room temperature in a clearly labeled bottle. The solution is stable for several months.

Staining Proteins on Western Blot Membranes

This protocol is suitable for both nitrocellulose and PVDF membranes.

Materials:

-

This compound Staining Solution

-

Deionized or distilled water

-

Shallow tray

-

Orbital shaker

Procedure:

-

Following protein transfer, briefly rinse the membrane with deionized water to remove any residual transfer buffer.

-

Place the membrane in a clean, shallow tray.

-

Add a sufficient volume of this compound staining solution to completely submerge the membrane.

-

Incubate for 5-10 minutes at room temperature with gentle agitation on an orbital shaker.[2]

-

Pour off the staining solution (it can be reused several times).

-

Rinse the membrane with deionized water to remove excess stain and reduce the background. Protein bands should appear as red-pink bands against a lighter background.

-

Image the membrane to document the protein transfer efficiency.

-

To destain, wash the membrane with several changes of deionized water or a buffer such as Tris-buffered saline with Tween 20 (TBST) until the red color disappears.[3] The membrane is now ready for blocking and subsequent immunodetection.

Staining Proteins in Polyacrylamide Gels

While less common than membrane staining, this compound can be used to visualize proteins directly in polyacrylamide gels. However, it's important to note that this may interfere with subsequent protein transfer to a membrane.

Materials:

-

This compound Staining Solution

-

Destaining solution (e.g., 5% acetic acid in water)

-

Shallow tray

-

Orbital shaker

Procedure:

-

After electrophoresis, place the polyacrylamide gel in a clean, shallow tray.

-

Add enough this compound staining solution to cover the gel.

-

Incubate for 10-15 minutes at room temperature with gentle agitation.

-

Pour off the staining solution.

-

Add destaining solution and agitate gently. Change the destaining solution every 15-30 minutes until the protein bands are clearly visible against a reduced background.

-

Image the gel for documentation.

Applications and Limitations

Applications:

-

Verification of Protein Transfer: The primary application of this compound staining is to confirm the successful and even transfer of proteins from a polyacrylamide gel to a membrane in Western blotting.[3]

-

Assessment of Sample Loading: It provides a quick visual check for equal loading of protein samples across different lanes.

-

Total Protein Normalization: In quantitative Western blotting, the total protein profile visualized by this compound can be used as a loading control for normalization, offering an alternative to housekeeping genes.

Limitations:

-

Lower Sensitivity: this compound has a lower sensitivity compared to other protein stains like Coomassie Blue and silver stain.[5] It may not be suitable for detecting low-abundance proteins.

-

Semi-Quantitative: While useful for assessing relative protein amounts, it is not as accurate for precise quantification as fluorescent stains or densitometry of Coomassie-stained gels.

-

Potential for Incomplete Destaining: Residual dye may interfere with downstream applications if not completely removed.

Conclusion

This compound is a robust and versatile tool for the rapid and reversible staining of proteins. Its mechanism of action, centered on electrostatic and hydrophobic interactions, is well-suited for applications in electrophoresis and Western blotting. While it may not offer the highest sensitivity, its ease of use, reversibility, and cost-effectiveness make it an indispensable reagent in many molecular biology laboratories. By understanding the core principles of its staining mechanism and adhering to optimized protocols, researchers can effectively leverage this compound to enhance the reliability and efficiency of their protein analysis workflows.

References

In-Depth Technical Guide to the Safe Handling of Ponceau MX in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for Ponceau MX (also known as Acid Red 26), a synthetic azo dye commonly used in histology and protein electrophoresis. Due to its potential health hazards, strict adherence to safety procedures is crucial to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a potential carcinogen and can cause irritation to the skin, eyes, and respiratory tract.[1] It is harmful if swallowed or absorbed through the skin.[1][2] Chronic exposure may lead to liver damage.[2]

GHS Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Suspected of causing cancer.

Quantitative Data Summary

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₄N₂Na₂O₇S₂ | [3] |

| Molecular Weight | 480.42 g/mol | [3] |

| Appearance | Dark red crystalline powder | [2] |

| CAS Number | 3761-53-3 | [2][3][4] |

| Solubility | Information not readily available |

Toxicological Data

| Route of Exposure | Species | LD50 (Lethal Dose, 50%) | Source |

| Oral | Rat | 23160 mg/kg | [1] |

| Intraperitoneal | Rat | >1 g/kg | [1] |

| Oral | Mouse | >6600 mg/kg | [1] |

| Intraperitoneal | Mouse | 2 g/kg | [1] |

| Intravenous | Mouse | 1530 mg/kg | [1] |

Occupational Exposure Limits

Currently, there are no established OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs) for this compound.[2] However, due to its hazard profile, exposure should be minimized to the lowest achievable level.

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before any procedure involving this compound.

Engineering Controls

-

Ventilation: Always handle this compound powder and concentrated solutions in a certified chemical fume hood to minimize inhalation of dust and vapors.[1][2]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the work area.[2]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles that conform to EU EN166 or NIOSH standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves properly.[4]

-

Lab Coat: A flame-retardant lab coat or a 100% cotton lab coat is required to prevent skin contact.

-

Clothing: Wear long pants and closed-toe shoes.

-

-

Respiratory Protection: If dust or aerosols are generated outside of a fume hood, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[6]

Experimental Protocols

Preparation of Ponceau S Staining Solution for Western Blotting

This protocol outlines the preparation of a 0.1% (w/v) Ponceau S solution in 5% (v/v) acetic acid.

Materials:

-

Ponceau S powder

-

Glacial acetic acid

-

Deionized water

-

Graduated cylinders

-

Beaker

-

Stir plate and stir bar

-

Storage bottle

Procedure:

-

Precaution: Perform all steps involving glacial acetic acid inside a chemical fume hood.[7]

-

Measure 950 mL of deionized water into a 1 L beaker.

-

Carefully add 50 mL of glacial acetic acid to the water and mix.

-

Weigh 1 gram of Ponceau S powder and add it to the acetic acid solution.

-

Stir the solution until the Ponceau S is completely dissolved.

-

Transfer the solution to a clearly labeled storage bottle.

-

Store the solution at 4°C.[7]

Staining Protocol for Western Blot Membranes

This protocol is for the reversible staining of proteins on nitrocellulose or PVDF membranes to verify transfer efficiency.

Materials:

-

Membrane with transferred proteins

-

Ponceau S staining solution

-

Deionized water

-

Shaker

-

Imaging system

Procedure:

-

Following protein transfer, place the membrane in a clean container.

-

Rinse the membrane with deionized water for approximately 1 minute to remove residual transfer buffer.[8]

-

Add enough Ponceau S staining solution to completely submerge the membrane.

-

Incubate on a shaker for 5-15 minutes at room temperature.[9]

-

Pour off the Ponceau S solution (it can be reused several times).[8]

-

Wash the membrane with deionized water until the protein bands are clearly visible against a faint background.[8][9]

-

Capture an image of the stained membrane for documentation.

-

To destain, wash the membrane with TBST (Tris-Buffered Saline with Tween 20) or a 0.1% NaOH solution until the stain is completely removed.[7][8][9] The membrane is now ready for blocking and immunodetection.

Emergency Procedures

Spills and Leaks

-

Small Spills:

-

Alert others in the immediate area.

-

Wearing appropriate PPE, cover the spill with an absorbent material.

-

Gently sweep the absorbed material into a suitable container for hazardous waste.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Notify your institution's environmental health and safety (EHS) office.

-

Prevent entry into the contaminated area.

-

Exposure Procedures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Storage and Disposal

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[4][6][10]

Workflow Diagrams

Caption: Safe handling workflow for this compound in the laboratory.

Caption: Emergency response flowchart for this compound incidents.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Protein staining [ivaan.com]

- 3. Masson’s Trichrome staining for histology [protocols.io]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. med.wmich.edu [med.wmich.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. azurebiosystems.com [azurebiosystems.com]

An In-Depth Technical Guide on the Carcinogenic Potential of Ponceau MX for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ponceau MX, a mono-azo dye, has been the subject of scrutiny regarding its carcinogenic potential. Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), it is considered "possibly carcinogenic to humans"[1][2]. This classification is primarily based on sufficient evidence of carcinogenicity in experimental animals[3]. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its metabolic activation, genotoxicity, and findings from long-term carcinogenicity bioassays. Detailed experimental protocols and visual representations of key processes are included to support researchers in understanding and evaluating the risks associated with this compound.

Regulatory Status and Classification

This compound is listed by the California Office of Environmental Health Hazard Assessment (OEHHA) as a chemical known to the state to cause cancer. Its use in drugs and cosmetics has been cancelled in the United States since 1966[4]. The IARC has classified this compound in Group 2B, a category for agents with sufficient evidence of carcinogenicity in animals but inadequate or no data in humans[1][2][5].

Metabolic Activation and Genotoxicity

The carcinogenic potential of many azo dyes, including this compound, is linked to their metabolic activation into reactive intermediates that can damage DNA.

Metabolic Pathway

The primary mechanism of metabolic activation involves the reductive cleavage of the azo bond (—N=N—), primarily by azoreductases produced by the intestinal microbiota and to a lesser extent by liver enzymes. This reduction generates aromatic amines, which are often the ultimate carcinogenic metabolites.

The key steps in the metabolic activation of this compound are:

-

Azo Reduction: The azo bond of this compound is reduced, leading to the formation of aromatic amines.

-

N-Hydroxylation: The resulting aromatic amines undergo N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes in the liver.

-

Esterification: The N-hydroxy metabolites are further activated through esterification (e.g., acetylation or sulfation) to form highly reactive electrophilic esters.

-

DNA Adduct Formation: These reactive esters can then covalently bind to DNA, forming DNA adducts. The formation of these adducts is a critical initiating event in chemical carcinogenesis.

Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.

Genotoxicity Assays

Genotoxicity assays are crucial for identifying substances that can cause genetic damage. Standard tests for evaluating the genotoxicity of azo dyes include the Ames test (bacterial reverse mutation assay) and the in vivo micronucleus test.

Long-Term Carcinogenicity Bioassays

Long-term animal bioassays are the primary source of data for assessing the carcinogenic potential of chemicals. Studies on this compound have demonstrated its carcinogenicity in rodents.

Data from Animal Studies

Studies have shown that oral administration of this compound is associated with the development of liver-cell tumors in mice and rats, and potentially intestinal tumors in mice[3].

Table 1: Summary of Carcinogenicity Data for this compound in Rodents

| Species | Route of Administration | Target Organ(s) | Tumor Type | Key Findings | Reference |

| Mouse | Oral | Liver, Intestine (possible) | Hepatocellular tumors | Increased incidence of liver tumors. | IARC, 1975[3] |

| Rat | Oral | Liver | Liver-cell tumors | Induction of liver-cell tumors. | IARC, 1975[3] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are representative protocols for key assays used to evaluate the carcinogenic potential of this compound.

Ames Test (Bacterial Reverse Mutation Assay)

This test evaluates the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Caption: A typical workflow for the Ames test.

In Vivo Micronucleus Test

This assay assesses the ability of a test substance to induce chromosomal damage in the bone marrow of rodents.

Caption: Workflow for the in vivo micronucleus test.

Conclusion for Researchers

The available evidence strongly indicates that this compound possesses carcinogenic potential, primarily based on animal studies. The metabolic activation to genotoxic aromatic amines is a key mechanism of concern. For researchers and professionals in drug development, it is imperative to exercise caution when handling this compound. Appropriate personal protective equipment should be used to minimize exposure. Furthermore, the potential for this compound to act as a confounding factor in toxicological and pharmacological studies should be considered. Given its classification and the supporting data, the use of this compound in applications where human exposure is likely is not recommended. Further research to fully elucidate the dose-response relationship and the precise molecular mechanisms of its carcinogenicity in different biological systems would be beneficial.

References

- 1. Acute (mouse and rat) and short-term (rat) toxicity studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. List of IARC Group 2B carcinogens [medbox.iiab.me]

- 3. The Range of Carcinogenic Substances in Human Foods and the Problems of Testing for Them - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Full text of "Gastroenterology abstracts and citations" [archive.org]

- 5. Ponceau SX (IARC Summary & Evaluation, Volume 8, 1975) [inchem.org]

An In-depth Technical Guide to the Role of Ponceau MX in Masson's Trichrome Staining

Masson's trichrome is a cornerstone staining technique in histology, prized for its ability to differentiate cellular and extracellular components, most notably distinguishing muscle from collagen.[1] This three-color method relies on the sequential application of anionic dyes with different molecular characteristics, coupled with a polyacid differentiation step.[2] At the heart of the initial cytoplasmic staining is the "plasma stain," a solution of small acid dyes, where Ponceau MX often plays a critical role. This guide provides an in-depth examination of the principles governing this compound's function within the Masson's trichrome protocol, tailored for researchers, scientists, and professionals in drug development.

The Core Principle: Differential Staining by Molecular Size and Tissue Porosity

The success of Masson's trichrome staining hinges on a multi-step process that exploits the varying porosity of different tissue components and the molecular weights of the dyes employed. The procedure can be broken down into four key stages:

-

Nuclear Staining: An iron hematoxylin, such as Weigert's hematoxylin, is used to stain cell nuclei a dark brown, black, or deep purple. This stain is resistant to decolorization by the subsequent acidic dye solutions.[2]

-

Cytoplasmic ("Plasma") Staining: The tissue is immersed in a solution of small, anionic red dyes. Historically, this solution contains a mixture of this compound (also known as Xylidine Ponceau or Acid Red 26) and Acid Fuchsin.[1][3] Due to their low molecular weight, these dyes are small enough to penetrate and stain all acidophilic tissue elements, including the dense cytoplasm of cells, muscle fibers, and the more porous collagen fibers.[4] At this stage, the entire section appears in shades of red.

-

Differentiation with Polyacid: This is the most critical step for achieving differential staining. The section is treated with a polyacid, typically phosphomolybdic acid, phosphotungstic acid, or a combination of both.[2][4] These large polyacid molecules displace the smaller red dyes (this compound/Acid Fuchsin) from the collagen fibers, which have a porous structure. However, the denser, less permeable tissues like cytoplasm and muscle retain the red stain.[2][4] The polyacid essentially "clears" the collagen, preparing it for the final dye.

-

Collagen ("Fiber") Staining: A third, larger anionic dye is applied. This is typically Aniline Blue (staining collagen blue) or Light Green SF Yellowish (staining collagen green).[1] These dye molecules are large enough to enter the now-vacant collagen fibers but are too large to effectively penetrate and displace the red dyes already bound to the denser cytoplasm and muscle.

The result is a vivid, three-color stain: black/purple nuclei, red cytoplasm and muscle, and blue or green collagen.[1]

Properties and Function of this compound

This compound, also known as Ponceau 2R or Acid Red 26, is a disodium (B8443419) salt of 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid.[5] It functions as a primary "plasma stain" in the Masson's trichrome technique. Its key contribution lies in its relatively small molecular size, which allows it to permeate all acidophilic structures in the initial staining step. This non-specific binding is essential for the subsequent selective differentiation.

The table below summarizes the quantitative data for this compound and other dyes commonly used in various trichrome staining protocols. The difference in molecular weight is fundamental to the staining theory, where smaller molecules stain broadly and are then selectively replaced by larger ones based on tissue permeability.

| Dye Name | C.I. Number | Role in Staining | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 16150 | Plasma Stain (Red) | C₁₈H₁₄N₂Na₂O₇S₂ | 480.42[5][6] |

| Biebrich Scarlet | 26905 | Plasma Stain (Red) | C₂₂H₁₄N₄Na₂O₇S₂ | 556.48[7][8] |

| Acid Fuchsin | 42685 | Plasma Stain (Red) | C₂₀H₁₇N₃Na₂O₉S₃ | 585.54[9] |

| Aniline Blue WS | 42780 | Fiber Stain (Blue) | C₃₂H₂₅N₃Na₂O₉S₃ | 737.74[10][11] |

| Light Green SF Yellowish | 42095 | Fiber Stain (Green) | C₃₇H₃₄N₂Na₂O₉S₃ | 792.85[12][13] |

Detailed Experimental Protocol

This section provides a representative methodology for Masson's Trichrome stain, synthesized from standard histological protocols.[14][15][16]

3.1. Reagent Preparation

-

Bouin's Solution (Mordant):

-

Saturated Aqueous Picric Acid: 75 ml

-

Formaldehyde (37-40%): 25 ml

-

Glacial Acetic Acid: 5 ml

-

-

Weigert's Iron Hematoxylin:

-

Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol.

-

Solution B: 4 ml 29% Ferric Chloride in water, 95 ml Distilled Water, 1 ml concentrated Hydrochloric Acid.

-

Working Solution: Mix equal parts of Solution A and Solution B immediately before use.

-

-

Biebrich Scarlet-Acid Fuchsin Solution (Plasma Stain):

-